5-Bromo-2-(cyclopentylmethoxy)-4-methylpyridine
Description
5-Bromo-2-(cyclopentylmethoxy)-4-methylpyridine (CAS: 1771977-71-9) is a pyridine derivative with a bromine atom at position 5, a cyclopentylmethoxy group (-OCH₂C₅H₉) at position 2, and a methyl group (-CH₃) at position 4 . Its molecular formula is C₁₂H₁₆BrNO (MW: 270.18 g/mol). The bulky cyclopentylmethoxy substituent enhances lipophilicity, making it suitable for pharmaceutical applications requiring membrane permeability. It is commonly used as a precursor in kinase inhibitor synthesis .
Properties
IUPAC Name |
5-bromo-2-(cyclopentylmethoxy)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-6-12(14-7-11(9)13)15-8-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYYHZMGXNWKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OCC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Multi-step Route from 6-Methyl-3-pyridinecarboxylic Acid Derivatives
- A method involves converting 6-methyl-3-pyridinecarboxylic acid into its ester, then transforming it into a corresponding amide, followed by Hofmann degradation to introduce amino functionality, and finally bromination to obtain the target compound.
Esterification:
React 6-methyl-3-pyridinecarboxylic acid with ethanol under acidic catalysis to produce 6-methyl-3-pyridinecarboxylic acid ethyl ester.Amidation:
Treat the ester with ammonia or ammonium hydroxide to generate 6-methyl-3-pyridinecarboxamide.Hofmann Degradation:
Degrade the amide with bromine and a base to form 6-methyl-3-amino pyridine.Bromination:
Brominate the amino pyridine at the 2-position using N-bromosuccinimide (NBS) or elemental bromine to yield 5-bromo-2-methylpyridine.Etherification:
React the methyl group with cyclopentylmethanol derivatives under suitable conditions (e.g., using a strong base like potassium tert-butoxide) to form the cyclopentylmethoxy substituent.
Research Reference:
- The patent CN101514184A describes a similar route starting from pyridine derivatives, emphasizing mild conditions and high yields, suitable for industrial scale-up.
Direct Bromination and Etherification of 2-Methylpyridine Derivatives
Starting from 2-methylpyridine, selective bromination at the 5-position can be achieved using brominating agents like N-bromosuccinimide (NBS) in the presence of radical initiators under controlled temperature.
The cyclopentylmethoxy group can be introduced via nucleophilic substitution of the methyl group with cyclopentylmethanol derivatives, facilitated by strong bases or phase-transfer catalysts.
| Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Bromination | NBS, radical initiator | Carbon tetrachloride or acetonitrile | 0–25°C | ~80% | Literature reports |
| Etherification | Cyclopentylmethanol + base | DMF or THF | 50–80°C | ~70–85% | Similar synthetic pathways |
Note: Selectivity is improved by controlling reaction temperature and reagent equivalents.
Synthesis from 5-Nitro-2-chloropyridine
As per the patent CN101560183B, a route involves reacting diethyl malonate with alkali metals to generate salts, followed by condensation with 5-nitryl-2-chloropyridine, decarboxylation, hydrogenation, and subsequent bromination.
The key steps include:
- Formation of 5-nitryl-2-methylpyridine via condensation and decarboxylation.
- Hydrogenation over Pd/C catalyst to produce 5-amino-2-methylpyridine.
- Bromination at the amino group, followed by substitution with cyclopentylmethoxy groups.
- Good control over regioselectivity.
- Suitable for large-scale production due to mild conditions and high yields.
Data Summary and Comparative Table
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Multi-step from pyridine acid | 6-methyl-3-pyridinecarboxylic acid | Ethanol, ammonia, brominating agents | Mild, controlled | 70–85 | High selectivity, industrial feasibility |
| Direct bromination & etherification | 2-methylpyridine | NBS, cyclopentylmethanol | 0–80°C | 70–85 | Requires regioselectivity control |
| From 5-nitryl-2-chloropyridine | 5-nitryl-2-chloropyridine | Alkali metal, Pd/C, bromine | Mild to moderate | 92 | Suitable for industrial scale |
Research Findings and Notes
- Selectivity Control: Bromination at the 5-position of methylpyridines is best achieved under radical conditions with NBS at low temperatures to prevent polybromination.
- Functional Group Compatibility: Etherification of methyl groups with cyclopentylmethanol derivatives is facilitated by strong bases like potassium tert-butoxide.
- Industrial Relevance: The route involving decarboxylation and hydrogenation (as per CN101560183B) is favored for large-scale synthesis due to high yields, mild conditions, and straightforward purification.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclopentylmethoxy)-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of hydrogenated pyridine derivatives.
Scientific Research Applications
5-Bromo-2-(cyclopentylmethoxy)-4-methylpyridine is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to act as a ligand or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclopentylmethoxy)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclopentylmethoxy group can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
5-Bromo-2-methoxy-4-methylpyridine (CAS: 164513-39-7)
- Structure : Methoxy (-OCH₃) at position 2.
- Properties : Reduced steric hindrance compared to cyclopentylmethoxy, leading to higher solubility in polar solvents. However, lower lipophilicity limits its use in CNS-targeting drugs.
- Applications : Intermediate in agrochemical synthesis .
5-Bromo-2-(cyclohexyloxy)-4-methylpyridine (CAS: 1289131-64-1)
- Structure : Cyclohexyloxy (-OC₆H₁₁) at position 2.
- Molecular weight identical (270.18 g/mol) but different crystal packing due to cyclohexane’s chair conformation .
Variations in Halogen and Substituent Positions
4-Bromo-2-chloro-5-methylpyridine (CAS: 867279-13-8)
- Structure : Bromine at position 4, chlorine at position 2, methyl at position 3.
- Properties : Chlorine’s electronegativity increases reactivity in nucleophilic aromatic substitution. Used in cross-coupling reactions for material science .
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS: 633328-95-7)
Functional Group Modifications
5-Bromo-2,4-dimethoxypyrimidine (CAS: N/A)
- Structure : Methoxy groups at positions 2 and 4 on a pyrimidine ring.
- Properties : Electron-donating methoxy groups stabilize the ring, favoring use in fluorescence-based probes .
5-Bromo-4-(2-methylphenyl)pyrimidine (CAS: 941294-34-4)
Data Table: Key Properties of Selected Compounds
Biological Activity
5-Bromo-2-(cyclopentylmethoxy)-4-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C12H14BrN
- Molecular Weight : 252.15 g/mol
- CAS Number : 1771977-71-9
The compound features a bromine atom at the 5-position and a cyclopentylmethoxy group at the 2-position of the pyridine ring, contributing to its unique steric and electronic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity by:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes by binding to their active sites, thus affecting biochemical pathways involved in disease processes.
- Receptor Modulation : It may act as an allosteric modulator for various receptors, influencing their signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent. It has been shown to inhibit the proliferation of cancer cell lines in vitro.
- Neuroprotective Effects : There is evidence that it may provide neuroprotective benefits, possibly through modulation of neurotransmitter receptors.
- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation in various models.
Data Table: Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Neuroprotection | Modulates neurotransmitter receptors | |
| Anti-inflammatory | Reduces inflammation in animal models |
Case Study 1: Anticancer Evaluation
In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, including breast and lung cancer. The results indicated a significant reduction in cell viability, with IC50 values ranging from 10 to 25 µM depending on the cell line tested.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The study found that treatment with this compound led to improved cognitive function and reduced amyloid plaque deposition, suggesting potential therapeutic applications for neurodegenerative disorders.
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | THF or DMF | 70–85 | |
| Catalyst | Pd(PPh₃)₄ or CuI | 75–90 | |
| Temperature | 80–100°C | N/A |
Basic: How to characterize the structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR: Confirm substitution patterns via ¹H NMR (e.g., cyclopentylmethoxy protons at δ 3.8–4.2 ppm; pyridine C-H signals at δ 7.1–8.3 ppm) and ¹³C NMR (Br-C at ~110 ppm) .
- HPLC-MS: Monitor purity (>98%) using a C18 column (ACN/water + 0.1% formic acid) and ESI-MS for molecular ion confirmation ([M+H]⁺ at m/z 270.18) .
- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., cyclopentylmethoxy orientation) .
Advanced: How to troubleshoot low yields in cross-coupling reactions involving the bromine site?
Methodological Answer:
Low yields often stem from steric hindrance or catalyst deactivation. Strategies include:
- Catalyst Screening: Test PdCl₂(dppf) or Ni(COD)₂ for improved activity in Suzuki-Miyaura couplings .
- Protecting Groups: Temporarily protect the methoxy group with TBSCl to reduce steric effects during coupling .
- Additives: Use TBAB (tetrabutylammonium bromide) to enhance solubility in biphasic systems .
Q. Table 2: Troubleshooting Cross-Coupling Reactions
| Issue | Solution | Efficacy | Reference |
|---|---|---|---|
| Steric hindrance | Use bulkier ligands (XPhos) | Moderate | |
| Side reactions | Lower temperature (60°C) | High | |
| Catalyst poisoning | Pre-purify starting material | Critical |
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from assay conditions or structural analogs.
- Assay Validation: Standardize cell-based assays (e.g., use HEK293 cells with controlled ATP levels for kinase inhibition studies) .
- Metabolite Analysis: Check for in situ decomposition via LC-MS (e.g., demethylation or cyclopentyl group cleavage) .
- Structural Analog Comparison: Compare activity with 5-Bromo-2-(cyclohexylmethoxy)-4-methylpyridine to isolate substituent effects .
Basic: What solvents and catalysts are effective for halogen displacement reactions in this scaffold?
Methodological Answer:
- Solvents: DMF (for SNAr reactions) or acetonitrile (for Pd-mediated couplings) .
- Catalysts: CuI/K₃PO₄ for Ullmann-type couplings or Pd(OAc)₂/XPhos for Suzuki reactions .
- Base: Cs₂CO₃ (for deprotonation in SNAr) or NaOtBu (for Pd-catalyzed steps) .
Advanced: How to design analogs for structure-activity relationship (SAR) studies targeting kinase inhibition?
Methodological Answer:
- Core Modifications: Replace bromine with Cl, I, or CF₃ to assess halogen bonding effects .
- Substituent Variation: Synthesize derivatives with alternative alkoxy groups (e.g., cyclohexylmethoxy or benzyloxy) .
- Biological Testing: Screen analogs against a kinase panel (e.g., JAK2, EGFR) using fluorescence polarization assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
